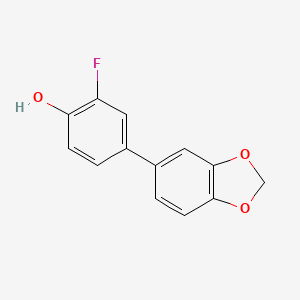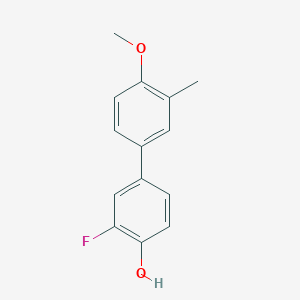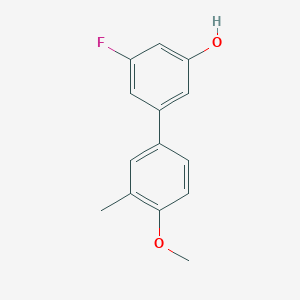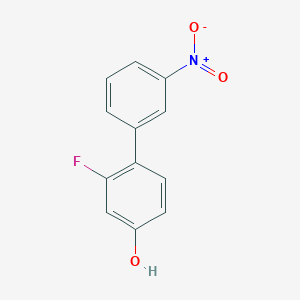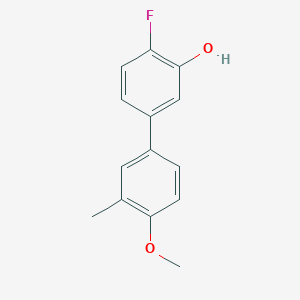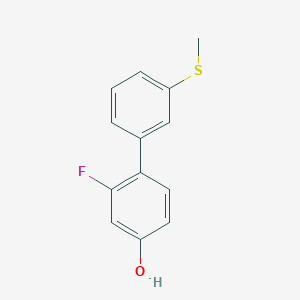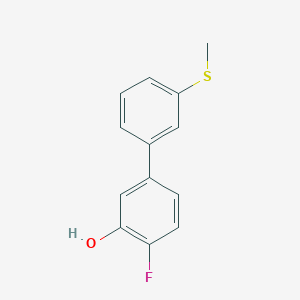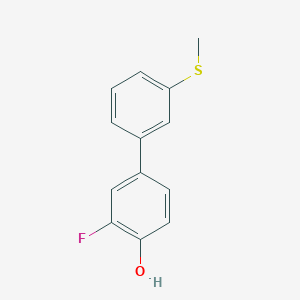
2-Fluoro-4-(3-methylthiophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% (2F4MTP) is a highly fluorinated phenol compound, which is widely used in various scientific research applications. Its unique structure and properties make it an ideal candidate for a range of laboratory experiments and industrial applications. 2F4MTP has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been widely used in a variety of scientific research applications. In organic synthesis, it can be used as a fluorinated building block for the synthesis of various organic molecules. It can also be used as a catalyst for various reactions, such as the Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been used as a starting material for the synthesis of various biologically active molecules, such as inhibitors of protein-protein interactions. In biochemistry, it has been used as a tool to study the structure and function of proteins and enzymes.
作用機序
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been shown to interact with proteins and enzymes in a variety of ways. It can bind to the active site of an enzyme, blocking its activity and inhibiting its function. It can also bind to the allosteric site of an enzyme, resulting in the modulation of its activity. 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% can also bind to the substrate of an enzyme, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% are largely dependent on the target protein or enzyme. In general, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% is believed to act as an inhibitor of protein-protein interactions, resulting in the modulation of the activity of the target protein or enzyme. Additionally, 2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has been shown to modulate the expression of certain genes, resulting in altered cellular pathways.
実験室実験の利点と制限
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly fluorinated compound, which makes it an ideal candidate for a range of reactions. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it is not water soluble, which can limit its use in aqueous solutions.
将来の方向性
There are several potential future directions for 2-Fluoro-4-(3-methylthiophenyl)phenol, 95%. It could be used in the development of new drugs and therapeutic agents. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as their role in various diseases. Furthermore, it could be used to modulate the expression of certain genes, resulting in altered cellular pathways. Finally, it could be used to develop novel catalysts for various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
合成法
2-Fluoro-4-(3-methylthiophenyl)phenol, 95% can be synthesized in three steps. First, the starting material is a 3-methylthiophenol, which is reacted with a fluoroalkyl iodide in the presence of a base to form a fluoroalkylated intermediate. This intermediate is then reacted with an aryl iodide in the presence of a base to form a diaryl intermediate. Finally, the diaryl intermediate is treated with a strong acid to form 2-Fluoro-4-(3-methylthiophenyl)phenol, 95%.
特性
IUPAC Name |
2-fluoro-4-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYFYVXVSBBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


